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molecular formula C5H7N3O2S B1290108 5-Aminopyridine-2-sulfonamide CAS No. 64356-57-6

5-Aminopyridine-2-sulfonamide

Cat. No. B1290108
M. Wt: 173.2 g/mol
InChI Key: SFCUESWCLXDTCC-UHFFFAOYSA-N
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Patent
US06506779B1

Procedure details

N-(6-Mercapto-pyridin-3-yl)-acetamide (30 g, 17.3 mmol) was dissolved in cold concentrated hydrochloric acid solution (225 ml), followed by the addition of ice water (50 ml). Chlorine was bubbled into solution, and the temperature was kept below 10° C. The solution became dark brown first, and the chlorination was complete after 3 hours when the temperature no longer rose and the color of the solution lightened. The reaction was diluted with ice and water (1.2 kg) while keeping the temperature below 10° C. The product, 5-acetylamino-pyridine-2-sulfonyl chloride, was collected by filtration and air-dried. This was then suspended in chloroform (CHCl3) (200 mL), followed by the addition of 30% ammonia solution (100 ml), and the resulting reaction mixture was stirred for 2 hours. The solvent was removed in vacuo to give a black solid, 2-sulfamyl-5-acetylamino-pyridine. 2-Sulfamyl-5-acetylamino-pyridine was dissolved in 0.85 N NaOH solution (500 ml), and the resulting solution was stirred at refluxing temperature for 3.5 hours. After cooled down to room temperature, the reaction mixture was extracted with 3:1 of CHCl3/MeOH solution (3×200 ml). The aqueous layer was neutralized to pH 7, and water was removed in vacuo to give the crude product which was recrystallized from water to afford the title compound (21.6 g, 70%).
Name
2-Sulfamyl-5-acetylamino-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)C)=[CH:7][N:6]=1)(=[O:4])(=[O:3])[NH2:2]>[OH-].[Na+]>[S:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][N:6]=1)(=[O:4])(=[O:3])[NH2:2] |f:1.2|

Inputs

Step One
Name
2-Sulfamyl-5-acetylamino-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)C1=NC=C(C=C1)NC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 3:1 of CHCl3/MeOH solution (3×200 ml)
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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